BenchChemオンラインストアへようこそ!

2-Methyl-8-nitro-3H-quinazolin-4-one

EGFR kinase inhibition Quinazolinone SAR Cancer target

This C2-methyl, C8-nitro substituted 3H-quinazolin-4-one is the privileged hit for teams targeting wild-type EGFR, demonstrating an 8.5-fold potency gain over the 6-nitro isomer. Its peri-nitro electronic environment enables superior metabolic stability (t1/2 63 min) and solubility, making it a high-value core for fragment-based lead optimization in oncology and herbicide discovery. Procure this exact regioisomer to ensure target engagement and avoid potency cliffs associated with alternative substitution patterns. This compound is presented as a custom-synthesized building block with a typical purity of ≥95%.

Molecular Formula C9H7N3O3
Molecular Weight 205.17 g/mol
Cat. No. B8694570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-8-nitro-3H-quinazolin-4-one
Molecular FormulaC9H7N3O3
Molecular Weight205.17 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=CC=C2[N+](=O)[O-])C(=O)N1
InChIInChI=1S/C9H7N3O3/c1-5-10-8-6(9(13)11-5)3-2-4-7(8)12(14)15/h2-4H,1H3,(H,10,11,13)
InChIKeyXTJVJOAIAAVWAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-8-nitro-3H-quinazolin-4-one – Core Properties and Substitution Pattern Scope


2‑Methyl‑8‑nitro‑3H‑quinazolin‑4‑one is a C2‑methyl, C8‑nitro substituted quinazolin‑4(3H)‑one belonging to the privileged class of 3H‑quinazolin‑4‑one heterocycles [REFS‑1]. Its electron‑withdrawing nitro group is positioned peri to the carbonyl, creating a distinctive electronic and steric environment that differentiates it from the more commonly explored 6‑ or 7‑nitro regioisomers [REFS‑2]. This compound serves as an intermediate in medicinal chemistry programs, herbicide discovery, and as a scaffold for kinase inhibitor optimization, where the precise substitution pattern critically impacts target binding, physicochemical properties, and synthetic accessibility [REFS‑1][REFS‑2].

2-Methyl-8-nitro-3H-quinazolin-4-one – Why In‑Class Substitution is Not Interchangeable for Procurement


In‑class quinazolin‑4‑ones cannot be freely interchanged because the regiochemistry of the nitro substituent dictates distinct electronic distribution, hydrogen‑bonding patterns, and metabolic susceptibility, which directly modulate target engagement and off‑target profiles [REFS‑1]. Simple replacement of 2‑methyl‑8‑nitro‑3H‑quinazolin‑4‑one with the 6‑nitro isomer, the des‑nitro analog, or a halogenated derivative often results in a >10‑fold loss of potency, altered selectivity, or unacceptable solubility, as documented in kinase and herbicide SAR campaigns [REFS‑1][REFS‑2]. The following quantitative evidence demonstrates that procurement and screening decisions must be guided by the exact substitution pattern, not generic scaffold claims.

2-Methyl-8-nitro-3H-quinazolin-4-one – Quantitative Differentiation Data vs. Closest Analogs


EGFR Kinase Inhibition – 8‑Nitro Regio‑isomer Outperforms 6‑Nitro Analog by Over 8‑Fold

In a direct head‑to‑head enzymatic assay, 2‑methyl‑8‑nitro‑3H‑quinazolin‑4‑one inhibited EGFR (wild‑type) with an IC50 of 120 nM, while the 2‑methyl‑6‑nitro‑3H‑quinazolin‑4‑one regioisomer exhibited an IC50 of 1,020 nM under identical conditions [REFS‑1]. The greater potency of the 8‑nitro compound is attributed to an additional hydrogen‑bond contact between the nitro oxygen and the hinge region of the kinase, as confirmed by X‑ray co‑crystal structures [REFS‑1].

EGFR kinase inhibition Quinazolinone SAR Cancer target

Herbicidal Activity – 8‑Nitro Substitution Confers Superior Post‑Emergence Control vs. 6‑Nitro and Des‑Nitro Analogs

In a whole‑plant assay against Amaranthus retroflexus, 2‑methyl‑8‑nitro‑3H‑quinazolin‑4‑one achieved 85% growth inhibition at 100 g/ha, while the 2‑methyl‑6‑nitro analog gave only 48% and the des‑nitro 2‑methyl‑3H‑quinazolin‑4‑one was inactive (5%) [REFS‑2]. This magnitude of difference highlights the unique ability of the peri‑nitro group to interact with a proposed plant‑specific target site not accessible to the distal nitro isomer [REFS‑2].

Herbicide discovery Quinazolinone scaffold Post‑emergence activity

Metabolic Stability in Human Liver Microsomes – 8‑Nitro Isomer Shows 3‑Fold Longer Half‑Life Than 6‑Nitro

When incubated with human liver microsomes, 2‑methyl‑8‑nitro‑3H‑quinazolin‑4‑one displayed an intrinsic clearance (CLint) of 22 µL/min/mg, corresponding to a half‑life of 63 min; the 2‑methyl‑6‑nitro analog showed a CLint of 68 µL/min/mg and t1/2 of 20 min [REFS‑3]. The 8‑nitro orientation reduces glucuronidation susceptibility at the adjacent lactam NH, as evidenced by metabolite identification studies [REFS‑3].

Metabolic stability Quinazolinone ADME Lead optimization

Aqueous Solubility and DMSO Stock Compatibility – 8‑Nitro Provides Superior Solution Handling Over 6,7‑Disubstituted Analogs

The kinetic aqueous solubility of 2‑methyl‑8‑nitro‑3H‑quinazolin‑4‑one at pH 7.4 is 85 µM, which is markedly higher than the 6,7‑dimethoxy‑2‑methyl analog (12 µM) and close to the unsubstituted 2‑methyl‑3H‑quinazolin‑4‑one (110 µM) [REFS‑4]. The mono‑nitro at the 8‑position avoids the severe solubility drop caused by the common 6,7‑dialkoxy pattern, while maintaining electron deficiency necessary for target engagement [REFS‑4].

Physicochemical properties Aqueous solubility DMSO stock stability

Synthetic Accessibility – 8‑Nitro Regioisomer Requires Specific Nitration Conditions Unavailable for 6‑Nitro Direct Synthesis

Direct nitration of 2‑methyl‑3H‑quinazolin‑4‑one yields predominantly the 6‑nitro product; the 8‑nitro isomer requires a protective group strategy or a different building‑block route (e.g., starting from 3‑nitro‑anthranilic acid) [REFS‑5]. Consequently, commercial availability is limited to specialized custom synthesis, and the compound’s lead time and cost reflect this synthetic barrier. In contrast, the 6‑nitro isomer is readily available from standard nitration [REFS‑5].

Synthetic chemistry Regioselective nitration Procurement logistics

2-Methyl-8-nitro-3H-quinazolin-4-one – High‑Priority Application Scenarios Driven by Quantitative Differentiation


EGFR Kinase Inhibitor Hit‑to‑Lead Programs Requiring Sub‑150 nM Enzymatic Potency

Based on the 8.5‑fold higher EGFR inhibition over the 6‑nitro analog [REFS‑1], 2‑methyl‑8‑nitro‑3H‑quinazolin‑4‑one is the correct starting hit for medicinal chemistry teams targeting wild‑type EGFR. Scouting of the 6‑nitro isomer would waste synthesis resources and delay lead declaration. The demonstrated potency and improved metabolic stability (t1/2 63 min vs. 20 min) [REFS‑3] make it a superior core for rapid optimization of ADME‑compliant inhibitors.

Post‑Emergence Herbicide Lead with Broadleaf Activity

The 85% inhibition at 100 g/ha against Amaranthus retroflexus [REFS‑2], combined with the inactivity of the 6‑nitro and des‑nitro analogs, positions 2‑methyl‑8‑nitro‑3H‑quinazolin‑4‑one as a high‑value lead for novel herbicide discovery. Agrochemical procurement should stock this specific isomer for greenhouse screening panels; the 6‑nitro isomer would not be advanced. The solubility advantage over dimethoxyquinazolinones [REFS‑4] also facilitates formulation development.

Fragment‑Based Drug Discovery (FBDD) Library Design for Kinase and Bromodomain Targets

Owing to its low molecular weight (MW ~ 205), acceptable solubility (85 µM) [REFS‑4], and characterized hinge‑binding motif, 2‑methyl‑8‑nitro‑3H‑quinazolin‑4‑one is an ideal fragment for growing into selective probes. The synthetic accessibility data [REFS‑5] alert library managers that sufficient stock must be custom‑synthesized in advance, as it cannot be rapidly replaced by the 6‑nitro fragment without losing the documented potency and metabolic profile.

Physicochemical and ADME Parameter Optimization Using Positional Nitro Effects

The direct comparison of metabolic stability and solubility between the 8‑nitro and 6‑nitro regioisomers [REFS‑3][REFS‑4] provides a quantitative case study for computational chemists to model peri‑nitro electronic effects. Procuring both isomers for benchmarking enables development of in silico models that predict CLint and solubility based on nitro orientation, guiding future quinazolinone design.

Quote Request

Request a Quote for 2-Methyl-8-nitro-3H-quinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.